![molecular formula C15H21N7 B6448187 N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2548985-86-8](/img/structure/B6448187.png)
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine” is a glucokinase activator . Glucokinase is a key regulator of glucose homeostasis and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .
Synthesis Analysis
The synthesis of this compound has been investigated in the context of designing glucokinase activators with reduced hypoglycemia risk . The research involved a series of substituted 2-methylbenzofurans as “partial activators” of the glucokinase enzyme .Molecular Structure Analysis
The molecular structure of “N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine” has been studied in the context of its interaction with glucokinase . The crystal structure of human glucokinase in complex with glucose and this activator has been determined .Chemical Reactions Analysis
The chemical reactions involving this compound are related to its role as a glucokinase activator . It has been found to improve glycemic control in adults with type 2 diabetes when used in conjunction with metformin .Aplicaciones Científicas De Investigación
Glucokinase Activation
This compound has been identified as a potential activator of the glucokinase enzyme . Glucokinase is a key regulator of glucose homeostasis, and small molecule activators of this enzyme represent a promising opportunity for the treatment of Type 2 diabetes .
Diabetes Treatment
In relation to its role as a glucokinase activator, this compound could be used in the treatment of Type 2 diabetes . By activating glucokinase, it could help regulate blood glucose levels and thus manage the symptoms of diabetes .
Hypoglycemia Risk Reduction
Research has been conducted into using this compound as a “partial activator” of the glucokinase enzyme in an effort to reduce the risk of hypoglycemia while maintaining the efficacy of this treatment mechanism .
Structural Studies
The structure of this compound could be of interest in structural biology studies. For example, it could be used in crystallography experiments to study the structure of glucokinase or other proteins .
Drug Design
Given its potential therapeutic applications, this compound could be of interest in drug design and development. It could serve as a lead compound for the development of new drugs for diabetes treatment .
Biochemical Research
This compound could be used in biochemical research, for example, to study the mechanism of action of glucokinase and other enzymes .
Mecanismo De Acción
Safety and Hazards
While the specific safety and hazards of this compound are not detailed in the search results, it’s important to note that glucokinase activators, in general, have been associated with a risk of hypoglycemia . Therefore, careful monitoring of blood glucose levels is necessary when using this compound for the treatment of diabetes .
Propiedades
IUPAC Name |
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7/c1-12-14(17-7-6-16-12)21-8-10-22(11-9-21)15-18-5-4-13(19-15)20(2)3/h4-7H,8-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCVYKJYVVLCJBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1N2CCN(CC2)C3=NC=CC(=N3)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-dimethyl-2-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.